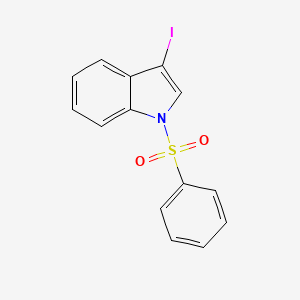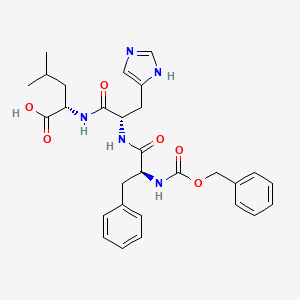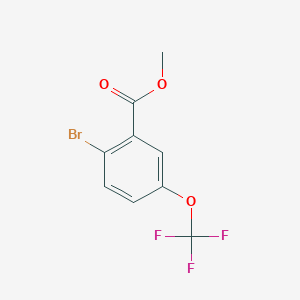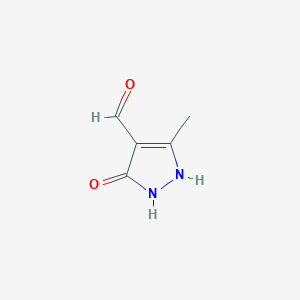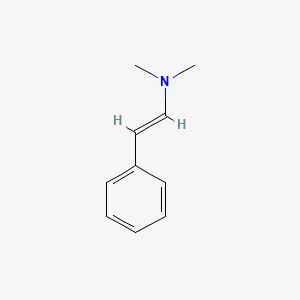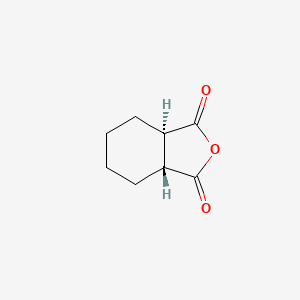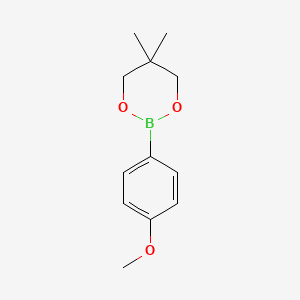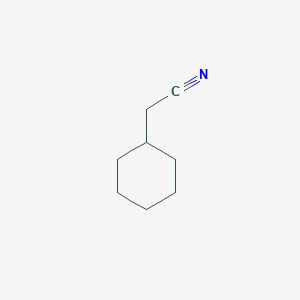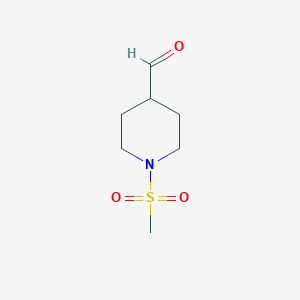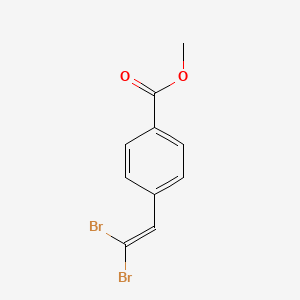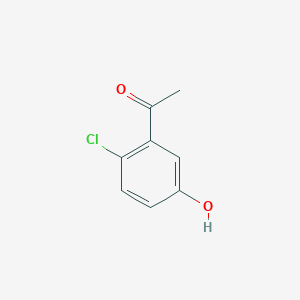
1-(2-Chloro-5-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It is also known by its IUPAC name, 1-(2-chloro-5-hydroxyphenyl)ethan-1-one. This compound is a derivative of acetophenone and contains both a chloro and a hydroxy group on the aromatic ring, making it a versatile intermediate in organic synthesis.
科学的研究の応用
1-(2-Chloro-5-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-hydroxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-5-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(2-chloro-5-hydroxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-Chloro-5-oxophenyl)ethan-1-one.
Reduction: 1-(2-Chloro-5-hydroxyphenyl)ethanol.
Substitution: 1-(2-Amino-5-hydroxyphenyl)ethan-1-one or 1-(2-Mercapto-5-hydroxyphenyl)ethan-1-one.
作用機序
The mechanism of action of 1-(2-Chloro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group at the 4-position.
1-(2-Chloro-3-hydroxyphenyl)ethan-1-one: Hydroxy group at the 3-position.
1-(2-Chloro-5-methoxyphenyl)ethan-1-one: Methoxy group instead of hydroxy.
Uniqueness
1-(2-Chloro-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields.
特性
IUPAC Name |
1-(2-chloro-5-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNYFHXIRJVPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499274 |
Source


|
| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-38-5 |
Source


|
| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
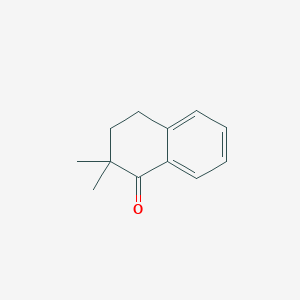
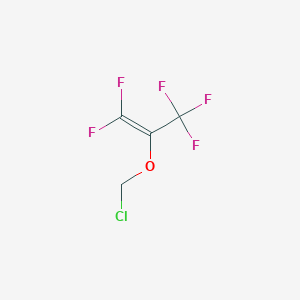
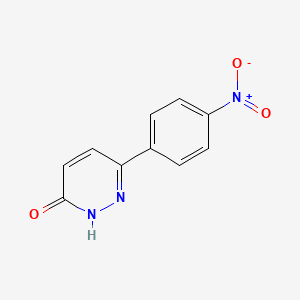
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
